[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] icosanoate
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Overview
Description
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] icosanoate is a diacylglycerol compound. Diacylglycerols are a type of glyceride consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. The specific structure of this compound includes one saturated fatty acid (20:0) and one polyunsaturated fatty acid (20:5) with five cis double bonds at positions 5, 8, 11, 14, and 17.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] icosanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction can be catalyzed by enzymes such as lipases or by chemical catalysts under controlled conditions. The process involves:
Esterification: Glycerol reacts with fatty acids in the presence of a catalyst.
Purification: The product is purified using techniques such as chromatography to isolate the desired diacylglycerol.
Industrial Production Methods
Industrial production of diacylglycerols often employs enzymatic methods due to their specificity and mild reaction conditions. The process involves:
Enzymatic Catalysis: Using lipases to catalyze the esterification of glycerol with fatty acids.
Separation and Purification: Techniques such as distillation and chromatography are used to purify the product.
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] icosanoate can undergo various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chain can be oxidized, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid chains can be exchanged with other fatty acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or peroxides under controlled conditions.
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or lipases.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: New diacylglycerols with different fatty acid chains.
Scientific Research Applications
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] icosanoate has various applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and reactions.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in inflammation and metabolic disorders.
Industry: Used in the formulation of functional foods and nutraceuticals.
Mechanism of Action
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] icosanoate exerts its effects through several mechanisms:
Cellular Signaling: Acts as a second messenger in signal transduction pathways, particularly in the activation of protein kinase C (PKC).
Metabolic Pathways: Involved in lipid metabolism and energy homeostasis.
Molecular Targets: Interacts with enzymes and receptors involved in lipid signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
DG(205(5Z,8Z,11Z,14Z,17Z)/225(7Z,10Z,13Z,16Z,19Z)/00): Another diacylglycerol with different fatty acid chains.
DG(202(11Z,14Z)/205(5Z,8Z,11Z,14Z,17Z)/00): Contains a different combination of fatty acids.
DG(205(5Z,8Z,11Z,14Z,17Z)/180/00): Includes a saturated fatty acid and a polyunsaturated fatty acid.
Uniqueness
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] icosanoate is unique due to its specific combination of one saturated and one polyunsaturated fatty acid, which influences its physical and chemical properties, as well as its biological activity.
Properties
Molecular Formula |
C43H74O5 |
---|---|
Molecular Weight |
671 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] icosanoate |
InChI |
InChI=1S/C43H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,20,24,26,30,32,41,44H,3-5,7,9-11,13,15-17,19,21-23,25,27-29,31,33-40H2,1-2H3/b8-6-,14-12-,20-18-,26-24-,32-30-/t41-/m0/s1 |
InChI Key |
QEOYMVJQPHELJB-YXHLBBQNSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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